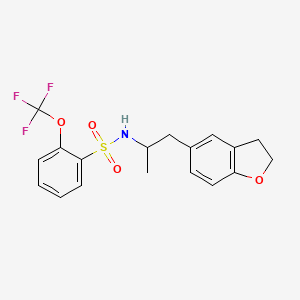
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide, also known as compound 1, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound has been synthesized through a multi-step process, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory properties. In cancer research, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1 has shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1 has shown to protect neurons from oxidative stress and prevent neuronal damage. In anti-inflammatory research, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1 has shown to reduce inflammation and prevent tissue damage.
Wirkmechanismus
Compound 1 exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, neurodegeneration, and inflammation. It also modulates various signaling pathways that are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also protects neurons from oxidative stress and prevents neuronal damage. In addition, it has anti-inflammatory properties and reduces inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments. It is a small molecule 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide that can be easily synthesized and purified. It also has a high potency and can be used in low concentrations. However, there are also some limitations to using 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1 in lab experiments. It has limited solubility in water, which can affect its bioavailability. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1. One direction is to further investigate its potential therapeutic properties in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to optimize its synthesis method to improve its bioavailability and effectiveness. Additionally, the development of new analogs of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1 with improved properties is also an area of future research.
Conclusion
In conclusion, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1 is a novel small molecule 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide that has shown promising results in various scientific research applications. Its mechanism of action has been studied in detail, and it has been shown to have various biochemical and physiological effects. While there are limitations to using 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1 in lab experiments, there are also several future directions for its research and development. Overall, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1 has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1 involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 2-bromoacetophenone to form an intermediate product. The intermediate product is then reacted with thiosemicarbazide to form the final product, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide 1. The synthesis method has been optimized to yield high purity and high yield of the 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide.
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)27-13-19(25)23-20-22-9-10-26-20/h1-10,12H,11,13H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOANMRGYOPAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

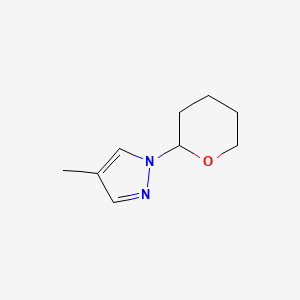
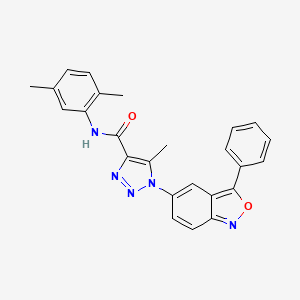
![N-(5-fluoro-2-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2910141.png)
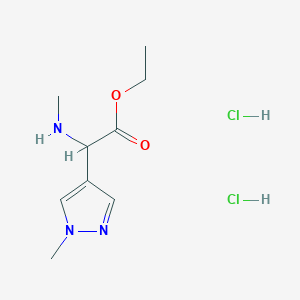
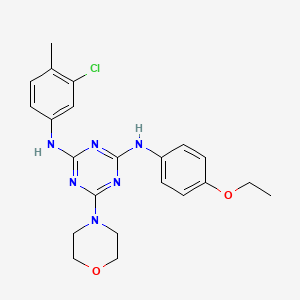
![morpholino[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2910144.png)

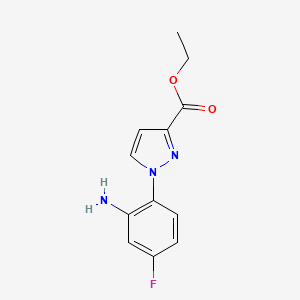
![4-butyl-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2910149.png)
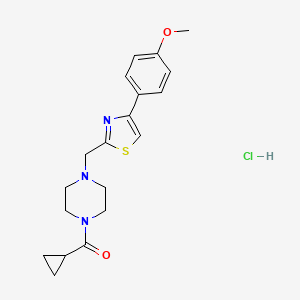
![4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2910151.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910153.png)
